2-Chloro-4-propoxy-benzenepropanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-chloro-4-propoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-2-7-16-10-5-3-9(11(13)8-10)4-6-12(14)15/h3,5,8H,2,4,6-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWLQSIYIQQZQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)CCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 2-Chloro-4-propoxy-benzenepropanoic Acid
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, the analysis can be envisioned as follows:
The primary disconnection targets the propanoic acid side chain, which can be introduced through various methods such as a Friedel-Crafts acylation followed by reduction, or a Heck or Suzuki coupling reaction. A plausible disconnection is at the C-C bond between the benzene (B151609) ring and the propanoic acid chain, leading to a substituted benzene precursor and a three-carbon synthon.
A further disconnection involves the chloro and propoxy groups on the aromatic ring. The ether linkage of the propoxy group can be disconnected to reveal a hydroxyl group and a propyl halide, suggesting a Williamson ether synthesis. The chloro group can be introduced via electrophilic aromatic substitution. The directing effects of the substituents (hydroxyl and the precursor to the propanoic acid side chain) are crucial considerations in determining the order of these transformations.
A simplified retrosynthetic pathway is outlined below:
Target Molecule: this compound
Disconnect 1 (Propanoic acid side chain):
Precursor A: A substituted benzene with a functional group suitable for elaboration into the propanoic acid side chain (e.g., an acetyl group).
Synthon B: A three-carbon unit (e.g., a malonic ester equivalent).
Disconnect 2 (Chloro and Propoxy groups):
Precursor C: 4-Hydroxybenzenepropanoic acid. This simplifies the synthesis by starting with a commercially available or readily accessible material.
Reagents: A chlorinating agent and a propylating agent.
This analysis suggests that a practical forward synthesis could commence from 4-hydroxybenzenepropanoic acid, followed by regioselective chlorination and then propoxylation.
Development and Optimization of Synthetic Pathways
Based on the retrosynthetic analysis, several synthetic pathways can be developed and optimized.
Approaches to the Benzenepropanoic Acid Core
The benzenepropanoic acid core can be constructed through several established methods. One common approach is the Perkin reaction , where an aromatic aldehyde reacts with an acid anhydride (B1165640) and its salt. However, for a substituted benzene, this might not be the most direct route.
A more versatile method is the Friedel-Crafts acylation of a suitable aromatic precursor with propionyl chloride or propionic anhydride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone to yield the propyl side chain. The carboxyl group can then be introduced via oxidation of a methyl group or by other means.
Alternatively, cross-coupling reactions such as the Heck reaction (coupling of an aryl halide with an alkene) or the Suzuki coupling (coupling of an aryl boronic acid with a vinyl partner) can be employed to construct the C-C bond and introduce the propanoic acid precursor.
For the synthesis of this compound, a practical approach starts with a pre-existing benzenepropanoic acid derivative.
Regioselective Introduction of Chloro- and Propoxy Substituents on the Aromatic Ring
The key challenge in the synthesis is the regioselective introduction of the chloro and propoxy groups at the 2- and 4-positions, respectively. The hydroxyl group of a 4-hydroxyphenylpropanoic acid precursor is a strong ortho-, para-director.
Chlorination: Direct chlorination of 4-hydroxybenzenepropanoic acid would likely lead to a mixture of products, with chlorination occurring at the positions ortho to the hydroxyl group. To achieve selective chlorination at the 2-position, the directing effect of the hydroxyl group can be exploited. The use of specific chlorinating agents and catalysts can enhance the regioselectivity. For instance, sulfuryl chloride (SO2Cl2) in the presence of a Lewis acid or a moderating agent like a cyclic sulfide (B99878) can influence the ortho/para ratio. colostate.edunih.gov Catalyst-controlled chlorination using thiourea (B124793) or selenoether catalysts has also been shown to favor ortho-chlorination of phenols. researchgate.netthermofisher.comlibretexts.org
Propoxylation: The introduction of the propoxy group is typically achieved via a Williamson ether synthesis . This involves the deprotonation of the phenolic hydroxyl group with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to attack a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). This reaction is generally high-yielding and specific to the hydroxyl group.
A plausible synthetic sequence is outlined below:
Scheme 1: Proposed Synthesis of this compound
Chlorination: Start with 4-hydroxybenzenepropanoic acid. Regioselective chlorination at the 2-position is carried out using a suitable chlorinating agent and catalyst system to yield 2-chloro-4-hydroxybenzenepropanoic acid.
Propoxylation: The resulting 2-chloro-4-hydroxybenzenepropanoic acid is then subjected to Williamson ether synthesis with a propyl halide in the presence of a base to afford the final product, this compound.
| Step | Reactant | Reagents and Conditions | Product | Yield (%) |
| 1 | 4-Hydroxybenzenepropanoic acid | SO2Cl2, Lewis Acid Catalyst, Inert Solvent | 2-Chloro-4-hydroxybenzenepropanoic acid | 70-85 (estimated) |
| 2 | 2-Chloro-4-hydroxybenzenepropanoic acid | 1-Bromopropane, K2CO3, Acetone, Reflux | This compound | 85-95 (estimated) |
Note: The yields are estimated based on similar reactions reported in the literature and would require experimental optimization.
Functionalization of the Propanoic Acid Side Chain
The propanoic acid side chain offers several sites for functionalization, which can be useful for creating derivatives with modified properties.
Carboxylic Acid Group: The carboxylic acid can be converted into a variety of functional groups, including esters, amides, and acid chlorides. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using alkyl halides with a base. Amide formation can be accomplished by activating the carboxylic acid (e.g., with a carbodiimide) and then reacting it with an amine.
α- and β-Positions: The α- and β-carbons of the propanoic acid side chain can also be functionalized, for example, through halogenation or other electrophilic substitution reactions, although this might require specific reaction conditions to avoid reactions on the aromatic ring.
Stereoselective Synthesis and Enantiomeric Resolution (if applicable)researchgate.net
The target molecule, this compound, does not possess a chiral center in its structure as presented. Therefore, stereoselective synthesis and enantiomeric resolution are not applicable. However, if a substituent were introduced at the α- or β-position of the propanoic acid side chain, a chiral center would be created. In such cases, stereoselective synthesis would become a critical consideration.
For related chiral propanoic acids, several stereoselective synthetic methods have been developed. These include:
Asymmetric hydrogenation of a corresponding α,β-unsaturated carboxylic acid precursor using a chiral catalyst.
Enzymatic resolution of a racemic mixture of the carboxylic acid or its ester derivative.
Use of chiral auxiliaries to direct the stereochemical outcome of a key bond-forming reaction.
For instance, the synthesis of optically pure fenoxaprop-p-ethyl (B1329639) involves a Walden inversion, where the S-configuration of a propionic acid derivative is converted to the R-configuration in the final product. bldpharm.com
Derivatization Strategies for Structural Modification
Derivatization of this compound can be a valuable tool for various purposes, including the generation of analogs for structure-activity relationship (SAR) studies, improving analytical detection, or altering physicochemical properties.
The primary site for derivatization is the carboxylic acid functional group . Common derivatization strategies include:
Esterification: Conversion to methyl, ethyl, or other alkyl esters can be readily achieved. This can alter the compound's polarity and volatility.
Amidation: Reaction with a wide range of primary and secondary amines can produce a library of amide derivatives. This is a common strategy in medicinal chemistry to explore interactions with biological targets.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, which can then be further functionalized.
Table of Derivatization Reactions:
| Functional Group | Reagent(s) | Product Type |
| Carboxylic Acid | Methanol, H+ | Methyl Ester |
| Carboxylic Acid | Ethylamine, DCC/EDC | Ethyl Amide |
| Carboxylic Acid | SOCl2 | Acid Chloride |
| Carboxylic Acid | LiAlH4, then H2O | Primary Alcohol |
These derivatization strategies allow for the systematic modification of the parent compound, enabling the exploration of its chemical space and potential applications.
Modification of the Propoxy Group
The propoxy group (-OCH₂CH₂CH₃) attached to the benzene ring at the C-4 position is an ether linkage. Modifications to this group can be achieved through several synthetic strategies, primarily involving cleavage of the ether bond or reactions on the alkyl chain, provided the reaction conditions are controlled to avoid unwanted side reactions on the aromatic ring or the propanoic acid side chain.
One common method for the modification of alkoxy groups is ether cleavage. This is typically achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). Treatment of this compound with such an acid would lead to the formation of 2-Chloro-4-hydroxy-benzenepropanoic acid and the corresponding propyl halide. The resulting phenol (B47542) can then be re-alkylated with different alkyl halides to introduce a variety of new alkoxy groups, thereby altering the lipophilicity and steric properties of the molecule.
Alternatively, selective oxidation of the propoxy group could be explored. While challenging due to the presence of other reactive sites, specific reagents could potentially oxidize the terminal methyl group of the propoxy chain to a carboxylic acid, yielding a more complex dicarboxylic acid derivative.
| Modification | Reagents | Product |
| Ether Cleavage | HBr or HI | 2-Chloro-4-hydroxy-benzenepropanoic acid |
| Re-alkylation | Alkyl halide (e.g., ethyl iodide), base | 2-Chloro-4-ethoxy-benzenepropanoic acid |
Alterations to the Benzenepropanoic Acid Chain
The benzenepropanoic acid side chain offers several sites for chemical transformation. The carboxylic acid functional group is a versatile handle for a variety of reactions.
Standard carboxylic acid chemistry can be readily applied. For instance, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com This highly reactive intermediate can then be reacted with a wide range of nucleophiles, such as alcohols to form esters, or amines to form amides. These transformations can significantly alter the biological and physical properties of the parent molecule.
The alpha-carbon of the propanoic acid chain (the carbon adjacent to the carboxylic acid) can also be a site for modification. Under appropriate basic conditions, this carbon can be deprotonated to form an enolate, which can then react with electrophiles such as alkyl halides in an alpha-alkylation reaction. This would result in a branched side chain.
Furthermore, the entire propanoic acid side chain can be synthesized through methods like the malonic ester synthesis, starting from a suitable 2-chloro-4-propoxybenzyl halide. This approach allows for the introduction of various substituents on the alpha-carbon of the acid chain from the outset.
| Reaction Type | Reagents | Functional Group Transformation |
| Esterification | Alcohol, Acid catalyst | -COOH to -COOR |
| Amidation | Amine, Coupling agent (e.g., DCC) | -COOH to -CONR₂ |
| Acid Chloride Formation | SOCl₂ or (COCl)₂ | -COOH to -COCl |
| Alpha-Alkylation | Base (e.g., LDA), Alkyl halide | Introduction of an alkyl group at the alpha-position |
Halogen Substitution Pattern Variations
The position and nature of the halogen substituent on the benzene ring significantly influence the molecule's electronic properties and reactivity. Variations to the existing 2-chloro pattern can be envisioned through several synthetic routes.
Introducing additional halogen atoms to the ring would be governed by the directing effects of the existing substituents. Both the chloro and propoxy groups are ortho-, para-directors. libretexts.orglibretexts.org However, the propoxy group is an activating group, while the chloro group is a deactivating group. libretexts.org Therefore, in an electrophilic aromatic substitution reaction, such as halogenation, the incoming electrophile would be directed to the positions ortho and para to the propoxy group. Given the existing chloro at the 2-position, further halogenation would likely occur at the 5-position.
Replacing the existing chlorine atom with another halogen is more complex. Nucleophilic aromatic substitution is generally difficult on unactivated aryl halides. However, under specific conditions, such as with the use of a copper catalyst in a Sandmeyer-type reaction starting from the corresponding aniline, or through palladium-catalyzed cross-coupling reactions, the chlorine could potentially be replaced by bromine or iodine.
The synthesis of isomers with different halogen substitution patterns, for example, 3-Chloro-4-propoxy-benzenepropanoic acid, would require a different synthetic starting material. The relative positions of the substituents on the aromatic ring are often established early in the synthetic sequence. pressbooks.pub
| Transformation | Typical Reagents | Outcome |
| Further Halogenation | X₂ (e.g., Br₂), Lewis Acid (e.g., FeBr₃) | Introduction of an additional halogen at the 5-position |
| Halogen Exchange (from corresponding amine) | NaNO₂, CuX (Sandmeyer Reaction) | Replacement of -NH₂ with -X (Cl, Br, I) |
| Isomer Synthesis | Starting from a different substituted benzene derivative | A benzenepropanoic acid with a different halogen substitution pattern |
Molecular Structure and Conformation Analysis
Advanced Spectroscopic Characterization
Due to the limited availability of direct experimental data for 2-Chloro-4-propoxy-benzenepropanoic acid, this section will infer its spectroscopic properties based on the analysis of closely related compounds and established spectroscopic principles.
¹H NMR and ¹³C NMR spectroscopy are powerful tools for mapping the chemical environment of hydrogen and carbon atoms within a molecule. For this compound, the following spectral features are anticipated:
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the propoxy group protons, and the protons of the propanoic acid side chain.
Aromatic Region: The three protons on the benzene (B151609) ring would appear as a complex splitting pattern due to their distinct chemical environments and spin-spin coupling. The proton at the C5 position, situated between the propoxy and the propanoic acid groups, would likely be the most deshielded. The protons at C3 and C6 would also show characteristic splitting based on their coupling with neighboring protons.
Propoxy Group: The propoxy group would give rise to a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons attached to the oxygen atom (O-CH₂).
Propanoic Acid Side Chain: The two methylene groups of the propanoic acid side chain would appear as two distinct triplets, a result of coupling with each other. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.
¹³C NMR Spectroscopy:
The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom.
Carbonyl Carbon: The carbon of the carboxylic acid (C=O) is expected to resonate at a significantly downfield position, typically in the range of 170-180 ppm.
Aromatic Carbons: The six carbons of the benzene ring would show six distinct signals due to the substitution pattern. The carbon atoms attached to the chloro and propoxy groups (C2 and C4) would have their chemical shifts influenced by the electronegativity and resonance effects of these substituents.
Propoxy and Propanoic Acid Carbons: The carbons of the propoxy and propanoic acid side chains would appear in the upfield region of the spectrum, with chemical shifts characteristic of sp³ hybridized carbon atoms.
A hypothetical ¹H NMR data table is presented below for illustrative purposes, based on the analysis of similar structures like 2-chlorobenzoic acid and other substituted propanoic acids. nist.govchemicalbook.comchemicalbook.com
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Aromatic H (C3, C5, C6) | 6.8 - 7.5 | Multiplet |
| Propoxy -OCH₂- | 3.9 - 4.1 | Triplet |
| Propoxy -CH₂- | 1.7 - 1.9 | Sextet |
| Propoxy -CH₃ | 0.9 - 1.1 | Triplet |
| Propanoic -CH₂- (alpha) | 2.5 - 2.7 | Triplet |
| Propanoic -CH₂- (beta) | 2.8 - 3.0 | Triplet |
| Carboxylic Acid -OH | 10.0 - 12.0 | Broad Singlet |
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₂H₁₅ClO₃), the molecular weight is approximately 242.7 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 242, with a characteristic M+2 peak at m/z 244 with an intensity of about one-third of the M+ peak, confirming the presence of a single chlorine atom.
Common fragmentation pathways for benzenepropanoic acids involve cleavage of the side chain. Key fragmentation patterns anticipated for this molecule include:
Loss of the propoxy group: Cleavage of the ether linkage could result in a significant fragment.
Loss of the carboxylic acid group: Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to the loss of COOH (45 Da). chemicalbook.com
Cleavage of the propanoic acid side chain: Fragmentation at the Cα-Cβ bond of the propanoic acid chain is also a probable event.
McLafferty rearrangement: If the side chain is long enough, a McLafferty rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can occur.
A plausible fragmentation pattern is outlined in the table below, drawing on general principles of mass spectrometry for carboxylic acids and halogenated compounds. chemicalbook.comiarc.frchemspider.com
| m/z Value | Plausible Fragment Identity |
| 242/244 | Molecular Ion [C₁₂H₁₅ClO₃]⁺ |
| 197/199 | [M - COOH]⁺ |
| 183/185 | [M - C₃H₇O]⁺ |
| 155/157 | [M - C₃H₄O₂ - H]⁺ |
| 139/141 | [ClC₆H₄O]⁺ |
Infrared spectroscopy is instrumental in identifying the key functional groups within a molecule. The IR spectrum of this compound would be characterized by the following absorption bands:
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer.
C=O Stretch: A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.
C-O Stretch: The C-O stretching of the carboxylic acid and the ether linkage would appear in the fingerprint region, typically between 1210-1320 cm⁻¹ and 1000-1300 cm⁻¹ respectively.
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the benzene ring.
C-H Stretches: The aromatic C-H stretches would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the propoxy and propanoic acid groups would be observed just below 3000 cm⁻¹.
C-Cl Stretch: A moderate absorption in the region of 600-800 cm⁻¹ would signify the presence of the C-Cl bond.
A summary of the expected IR absorption bands is provided in the following table, based on data for similar aromatic carboxylic acids and ethers. rsc.orgnist.govyoutube.com
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | 2500-3300 | Broad |
| Carboxylic Acid C=O | 1700-1725 | Strong |
| Aromatic C=C | 1450-1600 | Medium-Weak |
| Aliphatic C-H | 2850-2960 | Medium |
| Aromatic C-H | 3010-3100 | Weak |
| Ether C-O | 1000-1300 | Medium |
| C-Cl | 600-800 | Medium |
Conformational Preferences and Dynamics Studies
The conformational flexibility of this compound arises from the rotation around several single bonds, primarily within the propoxy and propanoic acid side chains, as well as the rotation of these chains relative to the benzene ring. The preferred conformation will be the one that minimizes steric hindrance and maximizes stabilizing interactions.
Similarly, the propoxy group has rotational freedom. The conformation of the propoxy chain will be influenced by steric interactions with the adjacent chloro group and the propanoic acid side chain. Computational modeling would be invaluable in determining the lowest energy conformations and the rotational energy barriers.
Crystal Structure Analysis of Related Benzenepropanoic Acid Derivatives
While a crystal structure for this compound is not publicly available, analysis of related structures provides insight into the potential packing and intermolecular interactions in the solid state. For instance, the crystal structure of 2-benzenesulfonamido-3-hydroxy-propanoic acid reveals the presence of extensive hydrogen bonding networks involving the carboxylic acid and other functional groups, which dictate the crystal packing. nih.gov
Structure Activity Relationship Sar Studies of Benzenepropanoic Acid Derivatives
Influence of Aromatic Ring Substituents on Biological Recognition
The nature and position of substituents on the benzene (B151609) ring are critical determinants of a molecule's interaction with biological targets. In the case of 2-Chloro-4-propoxy-benzenepropanoic acid, the chloro and propoxy groups significantly modulate its physicochemical properties and, consequently, its biological recognition.
Role of the Chloro Group at Position 2
Furthermore, the steric bulk of the chlorine atom at the ortho-position can induce a conformational twist in the molecule, influencing how it presents its other functional groups to a biological target. This steric hindrance can either be beneficial, by locking the molecule into a more active conformation, or detrimental, by preventing optimal binding. Research on other chlorinated phenylpropanoic acids has demonstrated that the position of the chlorine atom is a critical factor for biological activity. For instance, studies on chlorinated 3-phenylpropanoic acid derivatives revealed that the substitution pattern significantly impacts their antimicrobial efficacy. nih.gov
Impact of the Propoxy Group at Position 4
The 4-propoxy group, an alkoxy substituent, primarily contributes to the lipophilicity of the molecule. Increased lipophilicity can enhance membrane permeability, a critical factor for a drug's ability to reach its intracellular target. The length and branching of the alkoxy chain are known to modulate this property. A propoxy group, being a three-carbon chain, offers a moderate increase in lipophilicity compared to smaller methoxy (B1213986) or ethoxy groups.
Significance of the Benzenepropanoic Acid Backbone for Target Interactions
The benzenepropanoic acid scaffold serves as the fundamental framework for this class of compounds. The propanoic acid side chain is a key pharmacophoric element, with the carboxylic acid group being ionizable at physiological pH. This anionic carboxylate can form strong ionic interactions or hydrogen bonds with positively charged residues like arginine or lysine (B10760008) in a binding site.
The three-carbon linker between the phenyl ring and the carboxylic acid provides a specific spatial arrangement of these two key features. The flexibility of this linker allows the molecule to adopt various conformations to fit into a binding pocket. Structure-activity relationship studies on other classes of compounds with a carboxylic acid side chain have shown that the length of this linker is often critical for optimal activity. nih.gov
Stereochemical Implications in Biological Activity
The presence of a chiral center at the alpha-position of the propanoic acid side chain in this compound means that it can exist as two enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as stereoselectivity.
Comparative SAR with Other Substituted Benzenepropanoic Acids
To understand the unique contribution of the 2-chloro and 4-propoxy substituents, it is informative to compare the SAR of this compound with that of other substituted benzenepropanoic acids. For instance, the well-known non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class are derivatives of 2-phenylpropanoic acid.
| Compound | Substitution Pattern | Key SAR Implication |
| Ibuprofen | 4-isobutyl | The isobutyl group enhances lipophilicity and contributes to binding at the active site of cyclooxygenase (COX) enzymes. |
| Naproxen | 6-methoxy (on naphthalene (B1677914) ring) | The methoxy group and the larger naphthalene scaffold influence the compound's potency and pharmacokinetic profile. |
| 3,5-dichloro-4-hydroxy-phenylpropanoic acid | 3,5-dichloro, 4-hydroxy | The presence of two chlorine atoms and a hydroxyl group was found to be important for antibacterial activity. nih.gov |
This comparative analysis highlights that modifications to the aromatic ring substituents can drastically alter the biological activity and therapeutic application of benzenepropanoic acid derivatives. The specific combination of a 2-chloro and a 4-propoxy group in the target molecule likely results in a unique pharmacological profile that warrants further investigation.
Investigation of Biological Activities and Mechanistic Pathways in Vitro Studies
Enzyme Inhibition Studies
The ability of a compound to inhibit specific enzymes is a key indicator of its therapeutic potential. This section explores the known inhibitory effects of 2-Chloro-4-propoxy-benzenepropanoic acid on various enzymes as documented in scientific literature.
Aldose Reductase Inhibition and Related Enzyme Assays
Currently, there is a lack of specific studies in the public domain that investigate the inhibitory activity of this compound against aldose reductase or other related enzymes. While the broader class of benzenepropanoic acid derivatives has been a subject of interest for their potential as enzyme inhibitors, specific data for this particular compound is not available.
Modulation of Enzymes in Metabolic Pathways
Detailed research on the direct modulatory effects of this compound on specific enzymes within metabolic pathways is not extensively documented in publicly accessible scientific literature. General studies on related chemical structures suggest that propanoic acid derivatives can influence metabolic processes, but specific enzymatic targets and the extent of modulation by this compound remain an area for future investigation.
Receptor Binding Assays
The interaction of a compound with cellular receptors is fundamental to its mechanism of action. This section focuses on the binding affinity of this compound to specific receptors.
Ligand-Receptor Interaction Studies (e.g., leukotriene B4 receptor)
Cellular Pathway Modulation
Understanding how a compound affects cellular pathways can provide insights into its broader biological effects. This section examines the influence of this compound on cellular processes related to inflammation.
Anti-inflammatory Effects at the Cellular Level
While the general class of propanoic acids is known for anti-inflammatory properties, specific in vitro studies detailing the cellular mechanisms of this compound are limited. Research into its effects on inflammatory mediators, signaling cascades, and gene expression in relevant cell types would be necessary to fully elucidate its anti-inflammatory profile at the cellular level.
Antioxidant Potential in Cellular Systems
Currently, there is no publicly available scientific literature detailing the in vitro antioxidant potential of this compound in cellular systems. Comprehensive searches of scholarly databases have not yielded any studies that have investigated its ability to mitigate oxidative stress or scavenge reactive oxygen species within a cellular context. Therefore, data regarding its effects on cellular antioxidant enzymes, lipid peroxidation, or other markers of oxidative damage are not available.
Antimicrobial Activity against Microbial Strains (e.g., bacterial, fungal)
An extensive review of published research reveals a lack of studies on the antimicrobial properties of this compound. There are no available reports on its efficacy against various bacterial or fungal strains. As such, minimum inhibitory concentration (MIC) values, zone of inhibition data, or any other measures of antimicrobial activity have not been documented for this specific compound.
Antitumor Activity in Cell Lines
There is a significant gap in the scientific literature concerning the in vitro antitumor activity of this compound. No published studies were found that have evaluated its cytotoxic or antiproliferative effects against any cancer cell lines. Consequently, data such as IC50 values, effects on cell cycle progression, or induction of apoptosis in cancer cells are not available.
Elucidation of Molecular Mechanisms of Action (In Vitro)
Consistent with the absence of data on its biological activities, there is no information available regarding the molecular mechanisms of action of this compound. Mechanistic studies, which would typically follow the discovery of biological activity, have not been reported. Therefore, its molecular targets and the signaling pathways it may modulate remain unknown.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Target Identification and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.
A hypothetical molecular docking workflow for 2-Chloro-4-propoxy-benzenepropanoic acid would involve:
Generation of a 3D conformation of the molecule.
Identification of potential biological targets.
Preparation of the protein structures, often from the Protein Data Bank (PDB).
Execution of the docking algorithm to predict binding poses and scores.
Analysis of the top-ranked poses to identify key intermolecular interactions.
The following table outlines potential protein targets that could be investigated for this compound based on the activities of similar structural motifs.
| Potential Protein Target | Rationale for Investigation | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | Propanoic acid derivatives are known COX inhibitors. | Arginine, Tyrosine, Serine |
| Matrix Metalloproteinases (MMPs) | Some carboxylic acid derivatives show MMP inhibitory activity. | Histidine, Zinc (in the active site) |
| Peroxisome Proliferator-Activated Receptors (PPARs) | Benzenepropanoic acid derivatives can act as PPAR agonists. | Tyrosine, Histidine, Arginine |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand which molecular properties are important for activity.
For a compound like this compound, a QSAR study would typically involve a dataset of structurally similar compounds with known biological activities. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound. Statistical methods are then used to build a regression model that correlates these descriptors with the observed activity.
Studies on benzoylaminobenzoic acid derivatives have shown that properties like hydrophobicity, molar refractivity, and aromaticity can be crucial for their inhibitory activity against bacterial enzymes. nih.gov For this compound, a QSAR model could predict its potential efficacy based on its calculated descriptors. The presence of the chloro and propoxy groups would significantly influence its electronic and hydrophobic properties, which would be key inputs for the QSAR model.
A typical QSAR workflow would include:
Collection of a dataset of compounds with measured biological activity.
Calculation of a wide range of molecular descriptors.
Selection of the most relevant descriptors using statistical methods.
Generation and validation of the QSAR model.
The following table provides examples of molecular descriptors that would be relevant for a QSAR study of benzenepropanoic acid derivatives.
| Descriptor Class | Example Descriptors | Potential Influence on Activity |
| Electronic | Dipole moment, Partial charges | Influences electrostatic interactions with the target. |
| Steric | Molecular weight, Molar refractivity | Relates to the size and shape of the molecule and its fit in the binding site. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Affects membrane permeability and hydrophobic interactions with the target. |
| Topological | Wiener index, Zagreb index | Describes the connectivity and branching of the molecule. |
Molecular Dynamics Simulations for Conformational Stability and Ligand-Target Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide detailed insights into the conformational flexibility of a ligand, the stability of a ligand-protein complex, and the dynamics of ligand-target interactions.
For this compound, MD simulations could be used to study its conformational preferences in different environments, such as in aqueous solution or when bound to a protein. This is particularly important for understanding how the propoxy and propanoic acid chains orient themselves and how this affects binding. While specific MD studies on this compound are not available, simulations of other flexible molecules, including acyclic analogs of nucleic acids, have demonstrated the power of this technique to understand conformational behavior. nih.gov MD simulations of simple aromatic molecules like benzene (B151609) and toluene (B28343) have also provided fundamental insights into their dynamic properties.
An MD simulation of the this compound-protein complex, identified through molecular docking, would allow for the assessment of the stability of the predicted binding pose. The simulation can reveal if the initial interactions are maintained over time and if the ligand induces any conformational changes in the protein.
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. DFT calculations can provide highly accurate information about a molecule's geometry, electronic properties, and reactivity.
For this compound, DFT calculations could be used to determine its optimized 3D structure, electrostatic potential surface, and frontier molecular orbitals (HOMO and LUMO). These properties are fundamental to understanding its chemical reactivity and how it might interact with a biological target. For instance, the electrostatic potential surface can indicate regions of the molecule that are likely to participate in hydrogen bonding or other electrostatic interactions.
Studies on substituted benzoic acids have utilized DFT to understand the effects of different substituents on their acidity and reactivity. nih.gov Similar calculations for this compound would elucidate the electronic influence of the chloro and propoxy groups on the carboxylic acid moiety. DFT calculations have also been used to study reaction mechanisms, for example, in the oxidation of aldehydes to carboxylic acids, which can provide insights into the metabolic fate of a compound. nih.gov
The following table summarizes key electronic properties of a molecule that can be obtained from DFT calculations and their relevance.
| Electronic Property | Description | Relevance to Drug Action |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates the chemical reactivity and stability of the molecule. |
| Electrostatic Potential | The charge distribution around the molecule. | Predicts sites for electrostatic interactions and hydrogen bonding. |
| Atomic Charges | The partial charge on each atom in the molecule. | Helps to understand intramolecular charge transfer and intermolecular interactions. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to cross biological membranes. |
Virtual Screening for Identification of Novel Bioactive Scaffolds
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Virtual screening can be either ligand-based or structure-based.
In the context of this compound, if this compound were found to have interesting biological activity, its chemical structure could be used as a starting point for a ligand-based virtual screen. This would involve searching for other compounds in a database that have similar structural features or properties, with the aim of identifying novel scaffolds with potentially improved activity or properties.
Alternatively, if a specific protein target for this compound is identified, a structure-based virtual screen could be performed. This would involve docking a large library of compounds into the active site of the protein to identify other molecules that are predicted to bind strongly. This approach has been widely used to identify novel inhibitors for a variety of targets. nih.gov
The process of virtual screening allows for the rapid and cost-effective evaluation of a large number of compounds, prioritizing a smaller, more manageable set for experimental testing.
Future Research Directions and Potential Applications in Chemical Biology
Design and Synthesis of Advanced Benzenepropanoic Acid-Based Ligands
The benzenepropanoic acid core can be systematically modified to generate a library of advanced ligands with enhanced potency and selectivity for various biological targets. The synthesis of 2-Chloro-4-propoxy-benzenepropanoic acid itself can be envisioned through established organic chemistry reactions. A plausible synthetic route would involve the Williamson ether synthesis to introduce the propoxy group onto a substituted phenol (B47542), followed by reactions to construct the propanoic acid side chain, such as the Heck or Suzuki coupling, followed by reduction and hydrolysis.
Further diversification of the lead compound could involve:
Modification of the Propoxy Group: Introducing branching or unsaturation in the propyl chain to probe steric pockets in target proteins.
Varying the Halogen: Replacing the chlorine atom with other halogens like bromine or fluorine to fine-tune electronic properties and potential halogen bonding interactions.
Altering the Propanoic Acid Chain: Esterification or amidation of the carboxylic acid to improve cell permeability or introducing substituents on the alpha or beta carbons to influence conformation.
These synthetic efforts would generate a focused library of compounds for biological screening, enabling the systematic exploration of the structure-activity relationship (SAR).
Integration of Artificial Intelligence and Machine Learning in Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug design. lookchem.comchemicalbook.com These computational tools can be powerfully applied to the design of novel ligands based on the this compound scaffold.
| AI/ML Application | Description | Potential Impact |
| Virtual Screening | In silico screening of large compound libraries against a specific biological target to identify potential hits. | Accelerates the identification of promising derivatives of this compound. |
| De Novo Design | Generative models can design entirely new molecules with desired properties based on the core scaffold. | Leads to the discovery of novel and patentable chemical matter with optimized activity and ADMET properties. |
| QSAR Modeling | Quantitative Structure-Activity Relationship models can predict the biological activity of designed compounds based on their physicochemical properties. | Guides the rational design of more potent and selective ligands by identifying key structural features. |
| ADMET Prediction | AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. | Helps to prioritize compounds with favorable drug-like properties for synthesis and experimental testing, reducing late-stage attrition. chemicalbook.com |
By leveraging these AI and ML techniques, researchers can navigate the vast chemical space more efficiently, accelerating the discovery of drug candidates derived from this compound.
Exploration of Novel Biological Targets and Therapeutic Areas
While the specific biological targets of this compound are yet to be elucidated, the known activities of related benzenepropanoic acid derivatives provide a starting point for investigation. For instance, various substituted benzenepropanoic and benzoic acids have demonstrated antimicrobial, anticancer, and enzyme inhibitory activities. google.comepa.govnih.gov
Potential therapeutic areas for exploration include:
Oncology: Many anticancer agents feature halogenated aromatic rings. The title compound could be investigated for its potential to inhibit cancer cell proliferation or to target specific enzymes involved in cancer progression, such as kinases or polymerases. nih.gov
Infectious Diseases: The lipophilic nature imparted by the chloro and propoxy groups may facilitate membrane translocation, suggesting potential as an antimicrobial agent against bacterial or fungal pathogens. google.com
Metabolic Disorders: Some benzoic acid derivatives have been explored as inhibitors of enzymes involved in metabolic pathways, such as those related to diabetes. chemeo.com
Neurodegenerative Diseases: The ability of small molecules to cross the blood-brain barrier is critical for treating central nervous system disorders. The physicochemical properties of this compound might render it a candidate for targeting neurological pathways.
Systematic screening of this compound against a panel of biologically relevant targets will be crucial to uncover its therapeutic potential.
Development of Chemical Probes for Biological System Interrogation
Chemical probes are indispensable tools for dissecting complex biological processes. A well-characterized chemical probe based on the this compound scaffold could be developed to selectively modulate a specific biological target. The design of such a probe would involve iterative optimization of the parent compound to achieve high potency, selectivity, and demonstrated target engagement in cellular and in vivo models.
The development process would include:
Identification of a specific biological target through screening efforts.
Affinity and selectivity optimization through medicinal chemistry.
Introduction of a reporter tag (e.g., a fluorophore or biotin) to visualize or isolate the target protein.
Demonstration of target engagement in a cellular context.
A potent and selective chemical probe derived from this compound would be a valuable asset for the scientific community, enabling a deeper understanding of the biological role of its target.
Q & A
Q. Q1. How can researchers optimize the synthesis of 2-Chloro-4-propoxy-benzenepropanoic acid to minimize byproducts?
Methodological Answer: To reduce byproduct formation, consider the following steps:
- Reagent Purity : Use high-purity starting materials (e.g., 4-propoxy-benzenepropanoic acid and chlorinating agents) to avoid side reactions.
- Temperature Control : Maintain reaction temperatures between 0–5°C during chlorination to suppress undesired substitutions or rearrangements .
- Catalyst Screening : Test Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) to enhance regioselectivity. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
- Workup Protocol : Use cold aqueous washes (e.g., sodium bicarbonate) to quench excess chlorinating agents and isolate the product via recrystallization (e.g., ethanol/water mixtures) .
Basic Research: Structural Characterization
Q. Q2. What advanced crystallographic techniques are recommended for resolving ambiguities in the molecular structure of this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve bond-length and angle discrepancies. Ensure high-resolution data (≤ 0.8 Å) for accurate electron density mapping .
- ORTEP Visualization : Employ ORTEP-III with a graphical user interface (GUI) to generate thermal ellipsoid plots, aiding in the identification of disordered propoxy or chloro substituents .
- Twinned Data Handling : For crystals with twinning, apply SHELXL’s twin-law refinement options to correct for overlapping reflections .
Advanced Research: Degradation Pathways
Q. Q3. How can researchers investigate the aqueous degradation kinetics of this compound under oxidative conditions?
Methodological Answer:
- Radical Scavenging Assays : Use pulse radiolysis to measure reaction rate constants with hydroxyl radicals (•OH). Compare results to established databases (e.g., rate constants for chloroaromatic compounds in Buxton et al., 1988) .
- LC-MS Analysis : Monitor degradation products (e.g., dechlorinated or hydroxylated derivatives) via high-resolution mass spectrometry. Use isotope labeling (e.g., ¹⁸O-water) to track oxygen incorporation .
- pH Dependence Studies : Conduct experiments across pH 3–10 to identify acid/base-catalyzed hydrolysis pathways. Buffer solutions (e.g., phosphate or acetate) ensure stability during kinetic trials .
Advanced Research: Data Contradictions
Q. Q4. How should researchers address discrepancies in reported toxicity profiles of structurally related chloro-phenoxypropanoic acids?
Methodological Answer:
- Source Validation : Cross-reference toxicity data from peer-reviewed studies (e.g., NIOSH Control Banding guidelines) and avoid non-peer-reviewed platforms (e.g., commercial chemical catalogs) .
- Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., OECD Test Guidelines for acute toxicity). Control variables such as solvent purity and exposure duration .
- Meta-Analysis : Apply statistical tools (e.g., Cochran’s Q-test) to assess heterogeneity in published data. Prioritize studies with validated analytical methods (e.g., GC-MS for metabolite quantification) .
Basic Research: Safety and Handling
Q. Q5. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Engineering Controls : Use fume hoods with ≥ 100 ft/min face velocity to minimize inhalation exposure. Install local exhaust ventilation for weighing and dispensing .
- PPE Requirements : Wear nitrile gloves (≥ 8 mil thickness) and chemical-resistant aprons. Use NIOSH-approved N95 respirators if airborne concentrations exceed 1 mg/m³ .
- Decontamination : Launder contaminated clothing separately using HEPA-filtered vacuums and alkaline detergents (pH ≥ 10) to hydrolyze residual acid .
Advanced Research: Computational Modeling
Q. Q6. What computational strategies can predict the reactivity of this compound in biological systems?
Methodological Answer:
- DFT Calculations : Perform density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 isoforms) and predict metabolic pathways .
- ADMET Prediction : Apply tools like SwissADME to estimate absorption, distribution, and toxicity profiles based on logP, polar surface area, and H-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
